Methyl 4-[(2-phenylquinazolin-4-yl)oxy]benzoate
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Overview
Description
Methyl 4-[(2-phenylquinazolin-4-yl)oxy]benzoate is an organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and drug discovery . This compound is characterized by the presence of a quinazoline ring system, which is fused with a phenyl group and linked to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2-phenylquinazolin-4-yl)oxy]benzoate typically involves the following steps:
Formation of 2-phenylquinazolin-4-yl intermediate: This can be achieved through oxidative coupling between 2-aminobenzamide and benzyl alcohol under basic conditions, using t-BuONa as a base and oxygen as an oxidant.
Esterification: The intermediate is then reacted with methyl 4-hydroxybenzoate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-phenylquinazolin-4-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The quinazoline ring can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring or the ester group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and other green oxidants.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Reduced quinazoline or ester derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Methyl 4-[(2-phenylquinazolin-4-yl)oxy]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-[(2-phenylquinazolin-4-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4-yl 4-Methylbenzenesulfonate: Another quinazoline derivative with anticancer properties.
4-Hydroxy-2-quinolones: Compounds with similar biological activities and synthetic routes.
2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide: A derivative with antimicrobial activity.
Uniqueness
Methyl 4-[(2-phenylquinazolin-4-yl)oxy]benzoate is unique due to its specific structure, which combines the quinazoline ring with a benzoate ester, potentially leading to distinct biological activities and applications .
Biological Activity
Methyl 4-[(2-phenylquinazolin-4-yl)oxy]benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula C22H16N2O3 and a molecular weight of 356.4 g/mol. Its structure features a benzoate moiety linked to a quinazoline derivative, which is critical for its biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated its effectiveness against various cancer cell lines, including colon and breast cancer cells. For instance, in vitro assays revealed that it can significantly reduce cell viability in HT-29 human colon adenocarcinoma cells.
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in managing inflammatory diseases.
The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets. This interaction may lead to the modulation of various signaling pathways associated with cell growth and survival.
Potential Targets
- Enzymes : The compound may inhibit specific enzymes involved in cancer progression.
- Receptors : It could interact with receptors that play roles in inflammation and immune response.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition at low concentrations (e.g., IC50 = 0.62 μM for certain derivatives) .
- In Vivo Efficacy : Research involving animal models has shown that the compound can effectively reduce tumor size in xenograft models, suggesting its potential as an anticancer agent .
- Comparative Analysis : Structural analogs have been compared to assess relative bioactivity, underscoring the unique efficacy of this compound due to its specific functional groups .
Properties
Molecular Formula |
C22H16N2O3 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
methyl 4-(2-phenylquinazolin-4-yl)oxybenzoate |
InChI |
InChI=1S/C22H16N2O3/c1-26-22(25)16-11-13-17(14-12-16)27-21-18-9-5-6-10-19(18)23-20(24-21)15-7-3-2-4-8-15/h2-14H,1H3 |
InChI Key |
METJGINBPGLQPH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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